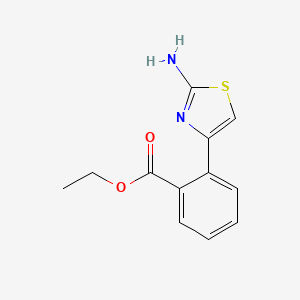

2-(2-氨基-1,3-噻唑-4-基)苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

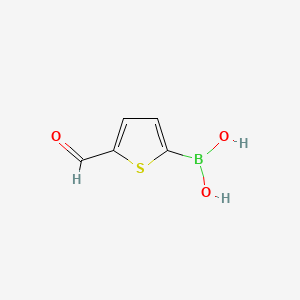

Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate is a compound that belongs to the class of organic molecules known as thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. This compound is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related thiazole derivatives often involves cyclization reactions and the use of various starting materials such as benzothiazoles, thioamides, and cyanoacetates. For instance, ethyl 2-(benzo[d]thazol-2-yl)acetate is used as a precursor in the synthesis of various thiazole derivatives, as seen in the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . The synthesis process typically involves reactions at room temperature and the use of solvents like ethanol or methanol, with triethylamine (TEA) as a catalyst.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often elucidated using spectroscopic methods such as NMR, IR, and Raman spectroscopy, as well as X-ray diffraction. These techniques provide information on the geometric parameters, such as bond lengths and angles, and help in the assignment of vibrational frequencies . Theoretical calculations using methods like Density Functional Theory (DFT) are also employed to predict and confirm the molecular structure and properties .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including condensation, cyclization, and substitution reactions. The reactivity of these compounds is influenced by the presence of functional groups, which can lead to the formation of a wide range of products. For example, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives leads to the formation of iminothiazolopyridine and thiazolopyridine derivatives . Additionally, unusual reactions can occur, such as the reaction of a benzothiazol-2-ylimino derivative with triphenylborane, leading to complex structures with interesting optical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as thermal stability and electronic properties, are crucial for their potential applications. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability, with some compounds being stable above certain temperatures . The electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are indicative of the molecule's reactivity and are often calculated using DFT . These properties are essential for understanding the behavior of thiazole derivatives in various chemical environments and for designing new compounds with desired characteristics.

科学研究应用

超分子结构

4-(5-氨基-3-甲基-1H-吡唑-1-基)苯甲酸乙酯(与2-(2-氨基-1,3-噻唑-4-基)苯甲酸乙酯相关的分子)参与形成氢键超分子结构。这些结构通过氢键连接成一维链、二维片和三维框架,展示了该分子在创建复杂分子组装体中的潜力 (Portilla 等,2007)。

合成技术

已优化类似于2-(2-氨基-1,3-噻唑-4-基)苯甲酸乙酯的化合物的合成技术,如3-氨基-2-[(2'-氰基联苯-4-基)甲基氨基]苯甲酸乙酯,以实现高产率,表明该分子在工业生产中的相关性 (方巧云,2012)。

分子合成和生物活性

已合成2-(2-氨基-1,3-噻唑-4-基)苯甲酸乙酯衍生物并研究了它们对各种细菌和真菌的抗菌活性。这突出了该化合物在药学和药物设计中治疗微生物感染的潜力 (Shah, 2014)。

光谱和理论研究

已对(2E)-3-氨基-2-({[(4-苯甲酰-1,5-二苯基-1H-吡唑-3-基)羰基]氨基}碳硫酰)丁-2-烯酸乙酯进行了详细的光谱和理论研究。这些研究涉及实验和理论振动光谱分析,提供了对相关化合物分子结构和性质的见解 (Koca 等,2014)。

互变异构和晶体结构

对2-氨基-1,3-噻唑烷-4-酮衍生物的互变异构和晶体结构重新分配的研究阐明了相关化合物的结构和物理化学性质,这对于了解它们的行为和在各个科学领域的潜在应用至关重要 (Gzella 等,2014)。

未来方向

Thiazole derivatives, including Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate, have been the focus of many research studies due to their diverse biological activities . Future research could focus on exploring the potential therapeutic applications of this compound, as well as studying its mechanism of action in more detail. Additionally, the synthesis of new compounds derived from Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate could be an interesting area of study .

属性

IUPAC Name |

ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-11(15)9-6-4-3-5-8(9)10-7-17-12(13)14-10/h3-7H,2H2,1H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDLESGWRDBHSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377369 |

Source

|

| Record name | ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate | |

CAS RN |

339010-09-2 |

Source

|

| Record name | ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid](/img/structure/B1303743.png)

![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)

![2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B1303750.png)

![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)

![tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate](/img/structure/B1303764.png)